molecular formula C8H7ClN2O2 B2370606 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 1453272-23-5

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2370606
CAS No.: 1453272-23-5
M. Wt: 198.61
InChI Key: ZPMVVDYXGUIKEQ-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a derivative of pyrrolopyridine, a heterocyclic compound . This compound has been used in the synthesis of various derivatives with potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives involves a series of chemical reactions . A new series of these derivatives were designed and synthesized as colchicine-binding site inhibitors . The general synthetic procedure involves the use of (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid functional group . The exact mass of the molecule is 162.042927438 g/mol .


Chemical Reactions Analysis

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives have shown to undergo various chemical reactions. For instance, they have been used as colchicine-binding site inhibitors, displaying moderate to excellent antitumor activities against cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid include a molecular weight of 162.15 g/mol, a XLogP3-AA value of 0.8, two hydrogen bond donor counts, three hydrogen bond acceptor counts, and one rotatable bond count .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives, including 1H-pyrrolo variants, has been developed using various synthetic routes. These syntheses involve transformations such as cyclization, aromatization, and reduction processes (Bencková & Krutošíková, 1997).

  • Structural Characterization : X-ray crystallography has been utilized to confirm the structure of certain pyrrolo[3,2-c]pyridine derivatives. This method has proven useful in distinguishing between isomeric forms and understanding molecular shapes (Chiaroni et al., 1994).

Chemical Properties and Reactivity

  • Reactivity Analysis : Studies have been conducted on the reactivity of pyrrolo[3,2-c]pyridine derivatives. These include investigations into the formation of intermediates, bond cleavage, and cyclization reactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Murthy et al., 2017).

  • Electrophilic Substitution Reactions : Research has shown that 1H-pyrrolo[2,3-b]pyridines can undergo various electrophilic substitution reactions. This includes reactions such as nitration, bromination, and iodination, highlighting their versatility in chemical synthesis (Herbert & Wibberley, 1969).

Potential Biological Applications

  • Biological Activity Analysis : Some pyrrolopyridine analogs have shown biological activity, such as inhibitory effects on gastric acid secretion. This suggests potential pharmaceutical applications for these compounds (Palmer et al., 2008).

  • Medicinal Chemistry : The synthesis of pyrrolo[3,2-c]pyridine derivatives has been explored in the context of medicinal chemistry. These compounds have been studied for their potential as inhibitors of various biological processes, indicating their significance in drug discovery and development (Mizojiri et al., 2019).

Safety and Hazards

The safety and hazards associated with 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid include acute toxicity when ingested orally, skin irritation, eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives involve their potential use in cancer therapy. Given the potent activities of these compounds against FGFR1, 2, and 3, they represent an attractive strategy for cancer therapy .

Biochemical Analysis

Biochemical Properties

It is known that pyrrolo[3,2-c]pyridine derivatives show inhibitory effects against FMS kinase , suggesting that 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride may interact with this enzyme

Cellular Effects

Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can have antitumor activities . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some studies suggest that pyrrolo[3,2-c]pyridine derivatives can form hydrogen bonds with the backbone carbonyl of certain amino acids in the hinge region of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-5-4-9-2-1-6(5)10-7;/h1-4,10H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVVDYXGUIKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453272-23-5
Record name 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride
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